5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Overview
Description
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide is a heterocyclic compound that features both a thiazole and a furan ring in its structure
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Thiazole and indole derivatives, which share structural similarities with this compound, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions to form the thiazole ring. The furan ring can then be introduced through various coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole itself or other thiazole-containing molecules share structural similarities and often exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring, such as furfural, also share some chemical properties with 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide.
Uniqueness
What sets this compound apart is the combination of both thiazole and furan rings in a single molecule. This dual functionality can enhance its reactivity and broaden its range of applications compared to compounds containing only one of these rings .
Biological Activity
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. Its molecular formula is C₈H₇N₃O₂S, with a molecular weight of approximately 209.25 g/mol. This compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound consists of a furan ring and a thiazole moiety, which are known to contribute to various biological activities. The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its biological properties. The thiazole nitrogen can act as a nucleophile in substitution reactions, facilitating the development of derivatives with improved activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan rings often exhibit significant antibacterial properties. This compound has shown effectiveness against various pathogens, attributed to its ability to inhibit specific enzymes critical for pathogen survival.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxamide | Thiazole and thiophene rings | Antimicrobial |
5-(2-Amino-1,3-thiadiazol-4-yl)furan-3-carboxamide | Thiadiazole instead of thiazole | Anticancer |
5-(2-Aminothiazol-4-yl)pyridine-3-carboxamide | Pyridine ring addition | Antiviral |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is essential for this activity; compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines .
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects of various thiazole derivatives, it was found that this compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin. This suggests that the compound could serve as a potential lead in drug development targeting cancer cells .
The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules. Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. Variations in substituents on the thiazole ring significantly influence its potency against different biological targets. For example, the introduction of electron-donating groups has been shown to enhance cytotoxic activity against certain cancer cell lines .
Properties
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHJBKMAHCXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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